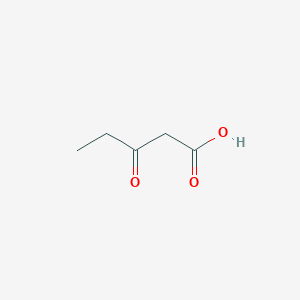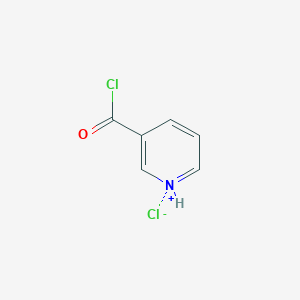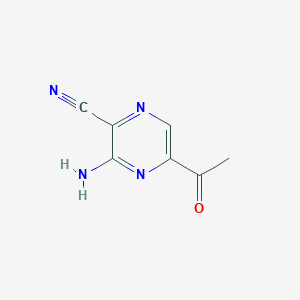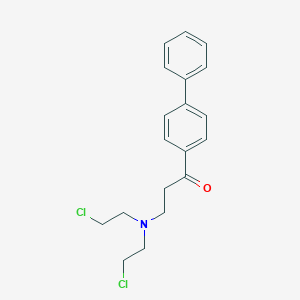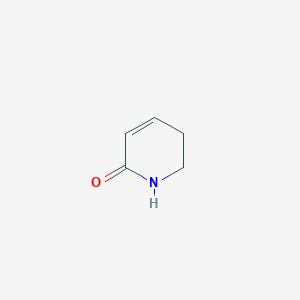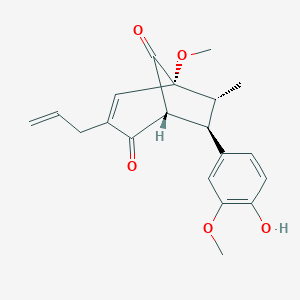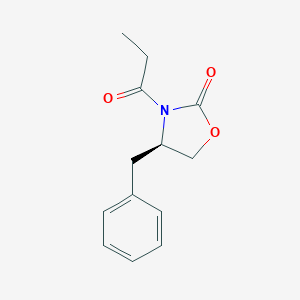
(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone
Übersicht
Beschreibung
(-)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone (BPO) is a synthetic organic compound with a variety of uses in the field of scientific research. BPO is a chiral compound, meaning it has two mirror-image forms, and is often used as a chiral auxiliary in asymmetric synthesis. It is also used as a ligand for transition metal catalyzed reactions, as an inhibitor for enzymes, and as a chiral selector in chromatographic separations.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis Applications :
- It's used in the enantioselective synthesis of pharmacologically relevant aminophosphonic acids like (S)-2-amino-3-phosphonopropionic acid and (R)-2-amino-4-phosphonobutanoic acid, which have significant implications in drug development (Reyes-Rangel et al., 2006).
- This compound is also involved in the asymmetric synthesis of chiral carboxylic acids, a key process in developing stereochemically pure pharmaceutical agents (Coleman, 2008).
Development of Novel Pharmaceutical Compounds :
- Research includes its use in synthesizing various pharmaceutical compounds like α-(hydroxymethyl)phenylalanine, N-Boc-α-methylphenylalanine, cericlamine, and BIRT-377 through asymmetric desymmetrization and debenzylation processes (Sugiyama et al., 2012).
Synthesis of Oxazolidinone Derivatives with Antimicrobial Properties :
- The compound has been used to create oxazolidinone derivatives that show promise as antimicrobial agents, potentially useful for treating multidrug-resistant gram-positive bacterial infections (Brickner et al., 1996).
Catalysis and Organic Synthesis :
- It plays a role in catalyzing asymmetric 1,3-dipolar cycloaddition reactions, a crucial step in synthesizing various organic compounds (Suga et al., 2009).
Research in Medicinal Chemistry :
- Its derivatives are investigated for their potential in inhibiting biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), which is a significant breakthrough in addressing antibiotic resistance (Edwards et al., 2017).
Eigenschaften
IUPAC Name |
(4R)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOBYFHKONUTMW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450141 | |
| Record name | (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131685-53-5 | |
| Record name | (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
